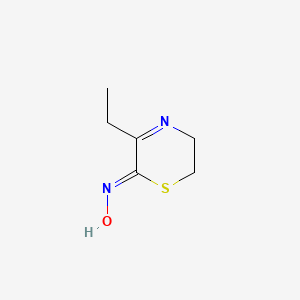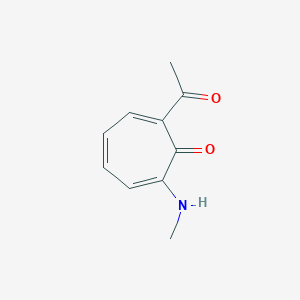![molecular formula C15H32ClOP B14408172 Tributyl[(oxiran-2-yl)methyl]phosphanium chloride CAS No. 82063-33-0](/img/structure/B14408172.png)
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride is an organophosphorus compound with the molecular formula C16H34ClOP It is a quaternary phosphonium salt that contains an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride can be synthesized through the reaction of tributylphosphine with epichlorohydrin. The reaction typically occurs under mild conditions, often in the presence of a solvent such as dichloromethane. The process involves the nucleophilic attack of the phosphine on the epoxide ring, leading to the formation of the phosphonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles, leading to the formation of different phosphonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. Reaction conditions vary depending on the desired product but often involve mild temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various phosphonium salts, while ring-opening reactions can produce different alcohols or amines.
Applications De Recherche Scientifique
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphonium ylides for Wittig reactions.
Biology and Medicine: The compound’s ability to form stable phosphonium salts makes it useful in the development of pharmaceuticals and biologically active molecules.
Industrial Chemistry: It is employed in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of tributyl[(oxiran-2-yl)methyl]phosphanium chloride involves its ability to form stable phosphonium salts. These salts can participate in various chemical reactions, such as the Wittig reaction, where they act as nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(methyl)phosphonium chloride
- Tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide
Comparison
Tributyl[(oxiran-2-yl)methyl]phosphanium chloride is unique due to the presence of the oxirane ring, which imparts distinct reactivity compared to other phosphonium salts. For example, tributyl(1,3-dioxolan-2-ylmethyl)phosphonium bromide contains a dioxolane ring instead of an oxirane, leading to different chemical behavior and applications.
Propriétés
Numéro CAS |
82063-33-0 |
|---|---|
Formule moléculaire |
C15H32ClOP |
Poids moléculaire |
294.84 g/mol |
Nom IUPAC |
tributyl(oxiran-2-ylmethyl)phosphanium;chloride |
InChI |
InChI=1S/C15H32OP.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)14-15-13-16-15;/h15H,4-14H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XOASYEPRPKFCLP-UHFFFAOYSA-M |
SMILES canonique |
CCCC[P+](CCCC)(CCCC)CC1CO1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B14408110.png)

![2,4-Dimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14408116.png)


![Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine](/img/structure/B14408128.png)
![4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol](/img/structure/B14408129.png)
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)

![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)
![2-[2-(Dimethylamino)phenyl]cyclohexan-1-ol](/img/structure/B14408141.png)


